molecular formula C21H15BrN2O2 B11538129 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one

Cat. No.: B11538129
M. Wt: 407.3 g/mol
InChI Key: QBFHBYIGCSODGK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methylindolin-2-one
  • 4-Phenoxyaniline derivatives

Uniqueness

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is unique due to its specific substitution pattern on the indole core. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

4-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C21H15BrN2O2/c1-13-7-12-17-18(19(13)22)20(21(25)24-17)23-14-8-10-16(11-9-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25)

InChI Key

QBFHBYIGCSODGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4)Br

Origin of Product

United States

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